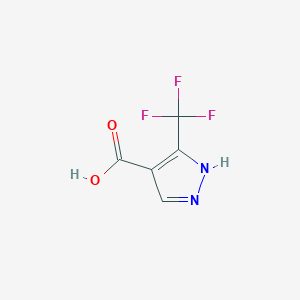

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O2/c6-5(7,8)3-2(4(11)12)1-9-10-3/h1H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKMTORCXXPIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101021462 | |

| Record name | 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543739-84-0 | |

| Record name | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543739-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Trifluoromethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101021462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented synthetic pathway for 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a crucial building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented in a three-step sequence, commencing with the formation of a key trifluoromethylated β-ketoester intermediate, followed by cyclocondensation to construct the pyrazole ring, and culminating in the hydrolysis of the ester to yield the target carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its successful replication and optimization.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through the following three-stage process:

-

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. This critical intermediate is prepared from the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to yield ethyl 4,4,4-trifluoroacetoacetate, which is then reacted with triethyl orthoformate.

-

Step 2: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. The pyrazole ring is constructed via the cyclocondensation of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate.

-

Step 3: Synthesis of this compound. The final product is obtained through the basic hydrolysis of the ethyl ester intermediate.

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including molar masses, typical yields, and reported purity levels.

| Step | Compound Name | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1a | Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 85-95 | >95 |

| 1b | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | 240.18 | ~97 | Crude |

| 2 | Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 222.14 | High | >98 |

| 3 | This compound | 194.08 | High | >99 |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

This two-part step involves the initial formation of ethyl 4,4,4-trifluoroacetoacetate followed by its conversion to the ethoxymethylene derivative.

Part A: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

This procedure is adapted from patented industrial methods for the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.[1][2]

-

Materials:

-

Sodium ethoxide in ethanol (15% solution)

-

Ethyl acetate

-

Ethyl trifluoroacetate

-

Tetrahydrofuran (THF)

-

Concentrated sulfuric acid

-

-

Procedure:

-

To a reaction vessel, add 100 mL of THF, followed by the sodium ethoxide solution (0.85 mol) and ethyl acetate (0.8 mol) at 25°C.

-

Cool the reaction mixture to 5-10°C.

-

Slowly add ethyl trifluoroacetate (1.0 mol) dropwise, maintaining the temperature between 10-20°C.

-

After the addition is complete, warm the mixture to 60°C and stir for 2 hours.

-

Cool the reaction to 10-15°C and slowly add concentrated sulfuric acid (1.7 mol) dropwise, keeping the temperature between 20-30°C.

-

Stir the mixture at 30°C for 2.5 hours.

-

Filter the resulting suspension to remove the sodium sulfate precipitate.

-

Wash the filter cake with ethyl acetate.

-

The combined filtrate is concentrated under reduced pressure to yield ethyl 4,4,4-trifluoroacetoacetate. A typical yield is around 85.3% with a purity of 95.2%.[1]

-

Part B: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

This procedure is based on the reaction of the β-ketoester with triethyl orthoformate.[3]

-

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

-

Procedure:

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (from Part A), triethyl orthoformate, and acetic anhydride is heated.

-

Upon completion of the reaction, the mixture is concentrated to afford crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.

-

This crude product, a brown oil, can be used in the subsequent reaction without further purification, with an approximate yield of 97.1%.[3]

-

Caption: Experimental workflow for the synthesis of the key intermediate.

Step 2: Synthesis of Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This step involves the formation of the pyrazole ring through cyclocondensation.

-

Materials:

-

Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (crude from Step 1)

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol.

-

Add hydrazine hydrate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified, for example by column chromatography or recrystallization, to yield pure ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

-

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Materials:

-

Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (NaOH) or another suitable base

-

Water

-

Hydrochloric acid (HCl) for acidification

-

-

Procedure:

-

Dissolve ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the hydrolysis is complete, cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to obtain this compound.

-

The product can be further purified by recrystallization.

-

Caption: Workflow for the hydrolysis of the pyrazole ester.

Spectroscopic Data

The structural confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.

-

1H NMR: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton, typically in the downfield region (δ 10-13 ppm).[4] The pyrazole ring protons will also exhibit distinct signals.

-

13C NMR: The carbon NMR spectrum will show a signal for the carboxylic acid carbonyl carbon, typically in the range of δ 160-180 ppm. The carbons of the pyrazole ring and the trifluoromethyl group will also have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will display a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm-1, and a strong C=O stretching band around 1700-1725 cm-1.[4]

This guide provides a comprehensive overview and detailed procedures for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and scale. Standard laboratory safety precautions should be followed throughout all experimental work.

References

- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 2. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives synthesis

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction

This compound and its derivatives are significant heterocyclic compounds in the fields of medicinal chemistry and agrochemistry. The incorporation of a trifluoromethyl (CF3) group into the pyrazole scaffold often enhances the biological activity, metabolic stability, and lipophilicity of the molecule. These compounds are key intermediates in the synthesis of various pharmaceuticals and pesticides. This guide provides a detailed overview of the primary synthetic strategies, experimental protocols, and quantitative data for the preparation of these valuable molecules, aimed at researchers, scientists, and professionals in drug development.

Core Synthetic Strategies

The synthesis of this compound derivatives predominantly relies on two robust strategies: cyclocondensation reactions and [3+2] cycloaddition reactions.

Cyclocondensation of Trifluoromethylated β-Dicarbonyl Compounds with Hydrazines

This is a widely employed and classical method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis.[1][2] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, where one of the carbonyl groups is part of a trifluoroacetyl moiety. The regioselectivity of the reaction is a crucial aspect, and various precursors have been developed to ensure the desired 5-(trifluoromethyl)pyrazole isomer.

A key precursor for this synthesis is ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate, which reacts with various arylhydrazines to yield ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates.[3] Similarly, 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones can be condensed with semicarbazide hydrochloride to produce 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles.[4]

Figure 1: General workflow for the cyclocondensation synthesis of 5-(trifluoromethyl)pyrazoles.

[3+2] Cycloaddition Reactions

This modern approach offers an alternative and often highly regioselective route to trifluoromethylated pyrazoles.[5] The reaction involves the cycloaddition of a three-atom component (like a nitrile imine) with a two-atom component (an alkene or alkyne).

One such method involves the reaction of in situ generated trifluoroacetonitrile imines with enones, which leads to trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner.[6] Another variation is the catalyst-free and regioselective [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP), a readily available industrial feedstock.[5] This method is noted for its mild conditions, high yields, and broad substrate scope.[5]

Figure 2: Logical relationship for the [3+2] cycloaddition synthesis of 5-(trifluoromethyl)pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates via Cyclocondensation

This protocol is adapted from the condensation reaction of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate.[3]

Materials:

-

Arylhydrazine (1.0 mmol)

-

Ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate (1.0 mmol)

-

Ethanol (solvent)

Procedure:

-

Dissolve the arylhydrazine (1.0 mmol) in ethanol.

-

Add ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate (1.0 mmol) to the solution.

-

Stir the reaction mixture at a low temperature (e.g., 0-5 °C) for a specified time (typically a few hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to afford the pure ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Protocol 2: Regioselective Synthesis of 5-Trifluoromethylpyrazoles via [3+2] Cycloaddition

This protocol is based on the coupling of hydrazonyl chlorides with 2-bromo-3,3,3-trifluoropropene (BTP).[5]

Materials:

-

Hydrazonyl chloride (0.5 mmol)

-

2-Bromo-3,3,3-trifluoropropene (BTP) (1.0 mmol, 2.0 equiv)

-

Triethylamine (Et3N) (1.5 mmol, 3.0 equiv)

-

Dichloromethane (DCM) (2.0 mL)

Procedure:

-

To an oven-dried reaction tube, add the hydrazonyl chloride (0.5 mmol) and dichloromethane (2.0 mL).

-

Add 2-bromo-3,3,3-trifluoropropene (BTP) (1.0 mmol) to the mixture.

-

Add triethylamine (1.5 mmol) dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (using a mixture of petroleum ether and ethyl acetate as eluent) to yield the desired 5-trifluoromethylpyrazole. This method is described as being catalyst-free, operationally simple, and having mild conditions with high yields.[5]

Quantitative Data Summary

The following tables summarize the yields for the synthesis of various this compound derivatives using the cyclocondensation method.

Table 1: Synthesis of Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates

| Entry | Aryl Group (in Arylhydrazine) | Yield (%) |

|---|---|---|

| 1 | Phenyl | Data not available |

| 2 | 4-Methylphenyl | Data not available |

| 3 | 4-Chlorophenyl | Data not available |

| 4 | 4-Nitrophenyl | Data not available |

Note: Specific yield percentages were not provided in the available search result abstracts for this specific reaction series, but the method is established for preparing these derivatives.[3]

Table 2: Synthesis of 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates

| Entry | Aryl Group | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 1 | 4-Trifluoromethylphenyl | 80 | 174-177 | [7] |

Note: This table presents data for a related structure, demonstrating the yields achievable with cyclocondensation methods.[7]

Table 3: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

| Entry | Recrystallization Solvent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | 40% aqueous ethanol | 75.2 | 99.6% | [8] |

| 2 | 35% aqueous methanol | 77.1 | 99.6% | [8] |

Note: This table shows yields for a closely related difluoromethyl analog, highlighting the efficiency of the cyclization and purification steps.[8]

Conclusion

The synthesis of this compound and its derivatives is well-established, with cyclocondensation and [3+2] cycloaddition being the most prominent and effective strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and regioselectivity requirements. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to design and execute the synthesis of this important class of compounds for applications in drug discovery and agrochemical development.

References

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and microwave-assisted synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles: novel agents with analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key heterocyclic compound with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Spectroscopic Data

The structural integrity and purity of this compound have been established through a multi-faceted spectroscopic analysis. The empirical formula for this compound is C₅H₃F₃N₂O₂ with a molecular weight of 180.08 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The exact mass is 180.0147 g/mol . Fragmentation patterns in the mass spectrum would be characteristic of the pyrazole and carboxylic acid moieties, providing further structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid would be anticipated in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid is expected around 1700 cm⁻¹. Additionally, C-F stretching bands from the trifluoromethyl group would likely appear in the 1100-1300 cm⁻¹ region. N-H stretching of the pyrazole ring would be observed around 3200-3400 cm⁻¹.

| Spectroscopic Technique | Feature | Expected Range/Value |

| ¹H NMR | Pyrazole C-H proton | ~8.0-8.5 ppm |

| Carboxylic acid O-H proton | >10 ppm (broad) | |

| Pyrazole N-H proton | Variable, broad | |

| ¹³C NMR | Carboxylic acid C=O | ~160-170 ppm |

| Pyrazole C-CF₃ | Quartet, ~140-150 ppm (JC-F ≈ 35-40 Hz) | |

| CF₃ | Quartet, ~120-125 ppm (JC-F ≈ 270 Hz) | |

| Pyrazole C-H | ~110-120 ppm | |

| Pyrazole C-COOH | ~130-140 ppm | |

| ¹⁹F NMR | -CF₃ | -60 to -70 ppm (relative to CFCl₃) |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 180.0147 |

| IR Spectroscopy | O-H stretch (Carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (Carboxylic acid) | ~1700 cm⁻¹ (strong) | |

| N-H stretch (Pyrazole) | ~3200-3400 cm⁻¹ | |

| C-F stretch (Trifluoromethyl) | 1100-1300 cm⁻¹ (strong) |

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the cyclocondensation of a suitably substituted β-ketoester with hydrazine.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

Ethyl 4,4,4-trifluoroacetoacetate is reacted with triethyl orthoformate in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid, followed by heating to drive the reaction to completion.

Step 2: Cyclocondensation with Hydrazine

The resulting enol ether is then reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux to facilitate the formation of the pyrazole ring.

Step 3: Hydrolysis of the Ester

The ethyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. Subsequent acidification with a mineral acid, like hydrochloric acid, precipitates the final product.

Synthesis of this compound.

Spectroscopic Analysis Protocol

Standard analytical techniques are employed for the characterization of the synthesized compound.

-

NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated solvents such as DMSO-d₆ or CDCl₃ are used, with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable fluorinated compound for ¹⁹F NMR.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is performed using techniques like electrospray ionization (ESI) to determine the accurate mass and confirm the molecular formula.

-

IR Spectroscopy : The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

General workflow for spectroscopic analysis.

Potential Applications in Drug Development

Derivatives of pyrazole carboxylic acids are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] A significant mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Cyclooxygenase (COX) Inhibition Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Pyrazole-containing compounds, such as Celecoxib, are selective COX-2 inhibitors.[5] The structural features of this compound make it a candidate for investigation as a COX inhibitor.

Potential inhibition of the COX pathway.

This technical guide serves as a foundational resource for the synthesis and characterization of this compound. Further research into its biological activities is warranted to explore its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Trifluoromethylated Pyrazoles: Mechanisms, Protocols, and Data

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique electronic properties of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Among CF3-containing heterocycles, pyrazoles are of particular importance, featuring in numerous blockbuster drugs such as the COX-2 inhibitor Celecoxib. This technical guide provides an in-depth exploration of the primary synthetic methodologies for accessing trifluoromethylated pyrazoles, with a focus on reaction mechanisms, detailed experimental protocols, and a quantitative comparison of outcomes.

Core Synthetic Strategies and Mechanisms

The synthesis of trifluoromethylated pyrazoles predominantly relies on two powerful strategies: the condensation of β-dicarbonyl compounds with hydrazines (a variation of the Knorr pyrazole synthesis) and [3+2] cycloaddition reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Knorr-Type Condensation of Trifluoromethyl-β-dicarbonyl Compounds and Hydrazines

This classical approach involves the reaction of a 1,3-dicarbonyl compound bearing a trifluoromethyl group with a hydrazine derivative. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

A significant challenge in this methodology is controlling the regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, which can lead to a mixture of regioisomers (3-CF3 and 5-CF3 pyrazoles).

Mechanism of Knorr-Type Pyrazole Synthesis:

The reaction is typically acid-catalyzed. The mechanism involves the initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone. The more electrophilic carbonyl, often the one adjacent to the electron-withdrawing CF3 group, is typically attacked first. Subsequent intramolecular attack by the remaining nitrogen onto the second carbonyl group, followed by dehydration, affords the pyrazole product.

Figure 1: Generalized workflow for the Knorr-type synthesis of trifluoromethylated pyrazoles.

Recent advancements have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically improve the regioselectivity of this reaction.[1] These solvents are believed to selectively activate the carbonyl group adjacent to the trifluoromethyl group, favoring the formation of one regioisomer.[1]

Quantitative Data for Knorr-Type Synthesis:

| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomeric Ratio (3-CF3 : 5-CF3) | Yield (%) | Reference |

| 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione | 4-sulfamoylphenylhydrazine | Ethanol | >99:1 | 90 | [2] |

| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 60:40 | - | [1] |

| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 85:15 | - | [1] |

| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | 99:1 | - | [1] |

Experimental Protocol: Synthesis of Celecoxib

This protocol is adapted from the synthesis of the COX-2 inhibitor, Celecoxib, a prominent example of a drug synthesized via a Knorr-type reaction.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

-

To a stirred suspension of sodium hydride (25 g) in toluene (400 mL) in a 1000 mL four-necked flask, add p-methylacetophenone (40 g) at 20-25 °C.

-

Simultaneously, add ethyl trifluoroacetate (50 g) dropwise, maintaining the temperature at 20-25 °C.

-

After the addition is complete, continue stirring for 5 hours.

-

Cool the reaction mixture to below 30 °C and carefully add 15% hydrochloric acid (120 mL) dropwise at 40-45 °C.

-

Allow the layers to separate, and collect the organic layer.

-

Evaporate the solvent under reduced pressure. The resulting residue can be purified by crystallization from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.

Step 2: Synthesis of Celecoxib

-

A mixture of 4-sulfonamidophenylhydrazine hydrochloride (10.5 g) and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.5 g) in a mixture of ethyl acetate (50 mL) and water (50 mL) is heated to 75-80 °C.

-

The reaction mixture is stirred at this temperature for 5 hours.

-

Cool the mixture to 0-5 °C and stir for an additional hour.

-

The precipitated solid is collected by filtration, washed with water (150 mL), and dried to afford Celecoxib.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a highly versatile and regioselective method for the synthesis of trifluoromethylated pyrazoles. This approach typically involves the reaction of a nitrile imine (a 1,3-dipole) with a suitable dipolarophile.

Mechanism of [3+2] Cycloaddition:

Nitrile imines are generally unstable and are generated in situ from hydrazonoyl halides (e.g., chlorides or bromides) by dehydrohalogenation with a base, such as triethylamine. The nitrile imine then undergoes a concerted [3+2] cycloaddition with a dipolarophile (e.g., an alkene or alkyne). The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the dipolarophile.

Figure 2: General workflow for the [3+2] cycloaddition synthesis of trifluoromethylated pyrazoles.

A noteworthy example is the highly regioselective synthesis of 5-trifluoromethylpyrazoles through the [3+2] cycloaddition of nitrile imines with 2-bromo-3,3,3-trifluoropropene (BTP). This reaction is catalyst-free and proceeds under mild conditions with high yields.

Quantitative Data for [3+2] Cycloaddition Synthesis:

| Nitrile Imine Precursor (Hydrazonoyl Chloride) | Dipolarophile | Base | Solvent | Yield (%) | Reference |

| N-phenyl-2-oxopropanehydrazonoyl chloride | 2-bromo-3,3,3-trifluoropropene | Et3N | Toluene | 95 | [3] |

| 4-methyl-N-phenylbenzohydrazonoyl chloride | 2-bromo-3,3,3-trifluoropropene | Et3N | Toluene | 92 | [3] |

| N-(4-chlorophenyl)trifluoroacetohydrazonoyl bromide | Chalcone | Et3N | Toluene | 91 | [4] |

| N-phenyltrifluoroacetohydrazonoyl bromide | Nitroolefin | Et3N | CH2Cl2 | 85 | [5] |

Experimental Protocol: Synthesis of 5-Trifluoromethylpyrazoles via [3+2] Cycloaddition with BTP

-

To a solution of the corresponding hydrazonoyl chloride (0.5 mmol) and 2-bromo-3,3,3-trifluoropropene (BTP, 1.0 mmol) in toluene (5.0 mL) in a sealed tube, add triethylamine (1.5 mmol).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the triethylamine salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired 5-trifluoromethylpyrazole.

Conclusion

The synthesis of trifluoromethylated pyrazoles is a dynamic field of research with significant implications for drug discovery and materials science. The classical Knorr-type condensation and modern [3+2] cycloaddition reactions represent the two primary pillars of synthetic strategy. While the Knorr synthesis is a powerful tool, particularly for the synthesis of fully substituted pyrazoles like Celecoxib, controlling regioselectivity remains a key consideration. The use of fluorinated solvents offers a promising solution to this challenge. On the other hand, [3+2] cycloaddition reactions, especially those employing nitrile imines, provide a highly efficient and regioselective route to a wide array of trifluoromethylated pyrazoles under mild conditions. The choice of synthetic route will ultimately be guided by the desired substitution pattern, the availability of starting materials, and the desired level of regiocontrol. The detailed mechanisms, protocols, and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting area of chemistry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, are recognized as "privileged scaffolds" due to their ability to bind to a wide array of biological targets with high affinity and specificity. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolution of pyrazole carboxylic acids, highlighting key milestones, experimental methodologies, and the pharmacological significance of this remarkable class of compounds. We will delve into the historical context of their emergence, detail seminal synthetic protocols, and present quantitative data on key drug molecules that underscore their therapeutic impact.

Early Discoveries and the Dawn of Pyrazole Chemistry

The history of pyrazoles predates the specific focus on their carboxylic acid derivatives. The pyrazole ring system itself was first synthesized in 1883 by the German chemist Ludwig Knorr.[1] He achieved this through the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that would later become famously known as the Knorr pyrazole synthesis.[1][2][3] This foundational discovery opened the door to the exploration of a new class of heterocyclic compounds.

A few years later, in 1898, Hans von Pechmann reported another method for pyrazole synthesis involving the reaction of diazomethane with acetylene. While not initially focused on carboxylic acid derivatives, these early synthetic routes laid the essential groundwork for future chemists to build upon and introduce a variety of functional groups, including the carboxyl moiety, onto the pyrazole core. The introduction of the carboxylic acid group proved to be a pivotal moment, providing a handle for further chemical modifications and significantly expanding the biological and therapeutic potential of the pyrazole scaffold.

Foundational Synthetic Methodologies

The enduring legacy of Knorr and Pechmann's work is evident in the continued use and adaptation of their original synthetic strategies. These methods remain fundamental to the construction of the pyrazole core, including for the synthesis of pyrazole carboxylic acids.

The Knorr Pyrazole Synthesis

The Knorr synthesis is a versatile and widely employed method for the preparation of pyrazoles and their derivatives.[1][2][3] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[3] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

This protocol describes the synthesis of a pyrazolone from a β-ketoester, a variation of the Knorr reaction.[2]

-

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water

-

Ethyl acetate

-

Hexane

-

-

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2]

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.[2]

-

Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot, stirring reaction mixture.[2]

-

Turn off the heat and allow the mixture to cool slowly while stirring.[2]

-

Filter the resulting precipitate using a Buchner funnel and wash the collected solid with a small amount of water.[2]

-

Air-dry the product and determine the mass and melting point.[2]

-

Further characterization can be performed using techniques such as NMR spectroscopy.

-

The Pechmann Pyrazole Synthesis

The Pechmann synthesis offers an alternative route to pyrazoles, particularly useful for the synthesis of pyrazole carboxylic acid derivatives. This method involves the reaction of an acetylenic compound with diazomethane or a diazoacetic ester. The use of a diazoacetic ester directly introduces a carboxylate group onto the pyrazole ring.

Below is a conceptual workflow for the Pechmann synthesis.

Pyrazole Carboxylic Acids in Modern Drug Discovery

The true potential of pyrazole carboxylic acids was realized with the advent of modern drug discovery. The ability to synthetically modify the pyrazole core at multiple positions has allowed for the fine-tuning of pharmacological properties, leading to the development of highly successful therapeutic agents. Two prominent examples are the anti-inflammatory drug Celecoxib and the anti-obesity drug Rimonabant.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[4] This selectivity is a key feature, as it reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[5] The discovery of Celecoxib was a landmark achievement in the development of safer anti-inflammatory therapies.

Celecoxib exerts its anti-inflammatory and analgesic effects by blocking the synthesis of prostaglandins.[5] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[5] By selectively inhibiting COX-2, Celecoxib reduces the production of these inflammatory mediators.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. jk-sci.com [jk-sci.com]

- 4. apexbt.com [apexbt.com]

- 5. An overview of the metabolic effects of rimonabant in randomized controlled trials: potential for other cannabinoid 1 receptor blockers in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key building block in modern medicinal chemistry. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, formulation, and screening cascades. While comprehensive quantitative data for this specific molecule is not extensively published, this guide consolidates foundational principles, presents representative solubility data from structurally analogous compounds, and details established experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. For this compound, key structural features influencing its solubility include:

-

The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, capable of acting as both a hydrogen bond donor and acceptor. The parent 1H-pyrazole ring generally shows moderate solubility in polar organic solvents like ethanol and methanol.[1]

-

The Carboxylic Acid Group (-COOH): This polar functional group significantly influences solubility, particularly in polar and protic solvents, through its ability to form strong hydrogen bonds. Its acidic nature also allows for salt formation, which can dramatically enhance aqueous solubility.[2]

-

The Trifluoromethyl Group (-CF3): A highly electronegative and lipophilic group.[3] It can impact crystal lattice energy and often increases a molecule's solubility in less polar organic solvents while potentially decreasing aqueous solubility.[3]

The interplay of these functional groups results in a molecule with a complex solubility profile, necessitating empirical determination for specific applications.

Representative Solubility Data

| Solvent | Compound | Temperature (°C) | Solubility |

| Polar Protic Solvents | |||

| Ethanol | Celecoxib | 25 | ~25 mg/mL[4] |

| Methanol | 1-Methyl-1H-pyrazole-4-carboxylic acid | Ambient | Enhanced Solubility[5] |

| Isopropanol | Celecoxib | 25 | Lower than Methanol[6] |

| Butanol | Celecoxib | 25 | Lower than Isopropanol[6] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Celecoxib | 25 | ~16.6 mg/mL[4] |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | Ambient | Enhanced Solubility[5] | |

| Acetone | Pyrazole | Not Specified | Soluble[1] |

| Acetonitrile | Celecoxib | 25 | High Solubility[6] |

| Ethyl Acetate | Celecoxib | 25 | High Solubility[6] |

| Non-Polar Solvents | |||

| Toluene | Celecoxib | 25 | Low Solubility[6] |

Note: This table presents representative data from analogous compounds to guide solvent selection. Actual solubility of this compound should be experimentally determined.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. Two common methods are the Thermodynamic (Equilibrium) Solubility Shake-Flask Method and the Kinetic Solubility Assay.

Thermodynamic Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[7]

Methodology:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the selected organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask method to determine thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds prepared as stock solutions in DMSO.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: The DMSO stock solution is serially diluted in a 96-well plate.

-

Addition to Buffer/Solvent: A small aliquot of each DMSO dilution is added to a larger volume of the test solvent (e.g., an aqueous buffer or organic solvent) in a new 96-well plate. This rapid addition can create a supersaturated solution.

-

Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature. During this time, a compound with low solubility will precipitate out of the solution.

-

Detection & Quantification: The amount of precipitation is measured. Common detection methods include:

-

Nephelometry: Measures the scattering of light by undissolved particles.

-

Direct UV/HPLC Analysis: The plate is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured by UV absorbance or HPLC.

-

Logical Flow for High-Throughput Solubility Screening

Caption: A general workflow for kinetic solubility screening in drug discovery.

Conclusion

While specific, quantitative solubility data for this compound in a wide range of organic solvents remains to be comprehensively published, an understanding of its structural components allows for reasoned solvent selection. For definitive results, the experimental protocols detailed in this guide provide robust frameworks for determining both thermodynamic and kinetic solubility. This information is essential for researchers to effectively handle, purify, and formulate this versatile compound, thereby accelerating research and development timelines.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 6. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Unraveling the Structural Architecture: A Technical Guide to the Crystal Structure of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from closely related analogs to predict its structural properties and provides detailed experimental protocols for its determination. The trifluoromethyl group, a common bioisostere in drug design, imparts unique electronic properties that influence molecular conformation and intermolecular interactions, making its structural elucidation crucial for rational drug design and the development of novel materials.

Predicted Crystallographic and Physicochemical Properties

Based on the analysis of analogous pyrazole carboxylic acids, the fundamental physicochemical properties of this compound can be inferred. These properties are critical for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Isomer)

| Property | Value |

| Molecular Formula | C₆H₅F₃N₂O₂ |

| Molecular Weight | 194.11 g/mol |

| Form | Solid |

| InChI Key | VAKOSNKAXYJZRG-UHFFFAOYSA-N |

Comparative Crystallographic Data of Analogous Compounds

The crystal structures of several closely related pyrazole carboxylic acids have been determined, providing a strong foundation for predicting the structure of this compound. It is anticipated that the target compound will exhibit similar packing motifs, including the formation of hydrogen-bonded dimers. The following tables summarize the key crystallographic parameters from published structures of analogous compounds.

Table 2: Crystal Data and Structure Refinement for 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid [1]

| Parameter | Value |

| Empirical Formula | C₁₁H₈F₃N₃O₂ |

| Formula Weight | 271.20 |

| Temperature | 125 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.757 (3) Å |

| b | 10.740 (3) Å |

| c | 21.277 (6) Å |

| α | 90° |

| β | 93.716 (3)° |

| γ | 90° |

| Volume | 2225 (1) ų |

| Z | 8 |

| Calculated Density | 1.619 Mg/m³ |

| Absorption Coefficient | 0.15 mm⁻¹ |

| F(000) | 1104 |

| Crystal Size | 0.30 x 0.18 x 0.05 mm |

| Theta range for data collection | 2.2 to 25.0° |

| Reflections collected | 20692 |

| Independent reflections | 3772 [R(int) = 0.072] |

| Final R indices [I>2σ(I)] | R1 = 0.051, wR2 = 0.140 |

| R indices (all data) | R1 = 0.078, wR2 = 0.154 |

Table 3: Crystal Data and Structure Refinement for Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate [2]

| Parameter | Value |

| Empirical Formula | C₇H₇F₃N₂O₂ |

| Formula Weight | 208.14 |

| Temperature | 200(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a | 6.8088(8) Å |

| b | 6.7699(9) Å |

| c | 9.9351(12) Å |

| α | 90° |

| β | 105.416(3)° |

| γ | 90° |

| Volume | 441.48(9) ų |

| Z | 2 |

| Final R indices [I>2σ(I)] | R1 = 0.0398, wR2 = 0.1192 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, crystallization, and crystal structure determination of this compound, adapted from established procedures for analogous compounds.

Synthesis

A plausible synthetic route to the title compound involves the cyclocondensation of an appropriate trifluoromethyl-containing precursor with a hydrazine derivative.[3][4] An improved synthesis method for a related isomer involves condensation, acylation, cyclization, and hydrolysis.[4]

General Procedure:

-

Condensation: React an appropriate β-ketoester with a suitable reagent to introduce the trifluoromethyl group.

-

Cyclization: The resulting intermediate is then cyclized with hydrazine hydrate or a substituted hydrazine in a suitable solvent such as ethanol or acetic acid.

-

Hydrolysis: The resulting pyrazole ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous sodium hydroxide followed by acidification).

-

Purification: The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.

Protocol:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

-

Gently warm the solution to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, the solution can be stored at a lower temperature (e.g., 4 °C) or subjected to slow evaporation in a loosely covered container.

-

Harvest the resulting single crystals for X-ray analysis.

X-ray Diffraction Data Collection and Structure Solution

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[1][2] The crystal is typically maintained at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.

-

Data Reduction: The collected diffraction data is processed to correct for various factors, including Lorentz and polarization effects, and an absorption correction is applied.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically or placed in calculated positions.

Structural Features and Intermolecular Interactions

Based on the crystal structures of analogous compounds, this compound is expected to form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxylic acid moieties.[1][5] This common supramolecular synthon is a robust feature in the crystal engineering of carboxylic acids.

The presence of the trifluoromethyl group may also lead to weaker C-H···F or F···F intermolecular interactions, which can further influence the crystal packing. The pyrazole ring itself can participate in N-H···N or N-H···O hydrogen bonds, depending on the tautomeric form present in the solid state.

Conclusion and Future Directions

This technical guide provides a robust framework for understanding and determining the crystal structure of this compound. By leveraging data from closely related analogs, we have outlined the expected structural features and provided detailed experimental protocols for its synthesis and crystallographic analysis. The elucidation of this crystal structure will be invaluable for the rational design of new pharmaceuticals and functional materials, providing key insights into the solid-state properties and intermolecular interactions governed by the influential trifluoromethyl-pyrazole scaffold. Further studies could explore the co-crystallization of this compound with other active pharmaceutical ingredients to modulate their physicochemical properties.

References

- 1. 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Agriculture: A Detailed Overview

Introduction: 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a crucial scaffold in the development of modern agrochemicals. While not typically used as an active ingredient itself, its derivatives have demonstrated significant potential and commercial success as insecticides, herbicides, and fungicides. The incorporation of the trifluoromethyl group often enhances the biological activity and stability of the resulting compounds. This document provides a detailed overview of the applications of its derivatives in agriculture, complete with experimental protocols and data.

Insecticidal Applications

Derivatives of this compound, particularly carboxamides, have been synthesized and evaluated for their insecticidal properties. These compounds often target the nervous system of insects.

A key mechanism of action for pyrazole-based insecticides is the blockage of GABA-gated chloride channels.[1][2][3] This disruption of the central nervous system leads to hyperexcitation, convulsions, and eventual death of the insect.[2]

Quantitative Data for Insecticidal Activity

The following table summarizes the insecticidal activity of representative 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives against various pests.

| Compound ID | Target Pest | Concentration | Activity | Reference |

| 6b | Plutella xylostella (Diamondback moth) | 200 µg/mL | 100% | [4] |

| 6e | Plutella xylostella (Diamondback moth) | 200 µg/mL | 100% | [4] |

| 6b | Culex pipiens pallens (Northern house mosquito) | 2 µg/mL | 100% | [4] |

| 6e | Culex pipiens pallens (Northern house mosquito) | 2 µg/mL | 100% | [4] |

| 6b | Mythimna separata (Northern armyworm) | 200 µg/mL | 100% | [4] |

| 6e | Mythimna separata (Northern armyworm) | 200 µg/mL | 100% | [4] |

Experimental Protocols

Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives:

A general synthetic route involves the conversion of this compound to its acid chloride, followed by amidation with a suitable amine.

Protocol for Insecticidal Bioassay:

This protocol is adapted from methodologies used for testing novel insecticides.

-

Test Compound Preparation: Dissolve the synthesized pyrazole carboxamide derivatives in a minimal amount of an appropriate solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired test concentrations.

-

Insect Rearing: Maintain a healthy, uniform population of the target insect species under controlled laboratory conditions.

-

Application:

-

For Lepidopteran Pests (e.g., Plutella xylostella): Use a leaf-dip method. Immerse cabbage leaf discs in the test solution for 10-30 seconds. Allow the leaves to air dry. Place the treated leaves in a petri dish with a set number of insect larvae.

-

For Dipteran Pests (e.g., Culex pipiens): Use a larval immersion method. Add a specific volume of the test solution to a container with a known number of larvae in water.

-

-

Incubation: Keep the treated insects under controlled conditions (temperature, humidity, light cycle).

-

Data Collection: Assess mortality at 24, 48, and 72 hours after treatment.

-

Data Analysis: Calculate the percentage of mortality and, if applicable, determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Signaling Pathway

Caption: Mechanism of pyrazole insecticides targeting the GABA receptor.

Herbicidal Applications

Derivatives of this compound are prominent in the development of herbicides.[5][6][7][8][9] A primary mode of action for these herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[10] HPPD is essential for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to the bleaching of plant tissues due to the destruction of chlorophyll, followed by necrosis and plant death.

Quantitative Data for Herbicidal Activity

The following table presents the herbicidal efficacy of representative pyrazole derivatives.

| Compound ID | Target Weed | Application Rate | Inhibition (%) | Reference |

| KPP-297 | Annual lowland weeds | 100 g a.i./ha | Good activity | [11] |

| Compound 6a | Digitaria sanguinalis | 150 g a.i./hm² | 50-60% | [12] |

| Compound 6c | Abutilon theophrasti | 150 g a.i./hm² | 50-60% | [12] |

| Compound 9ay | Various weeds | EC50 = 193.8 g a.i./ha | - |

Experimental Protocols

In Vitro HPPD Enzyme Inhibition Assay:

This protocol is based on a coupled-enzyme spectrophotometric method.

-

Reagents:

-

Recombinant HPPD enzyme

-

p-hydroxyphenylpyruvate (HPPA) substrate

-

Homogentisate 1,2-dioxygenase (HGD)

-

Ascorbate

-

Catalase

-

Buffer solution

-

Test compound dissolved in a suitable solvent

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, ascorbate, catalase, and HGD.

-

Add the test compound at various concentrations.

-

Pre-incubate the mixture with the HPPD enzyme.

-

Initiate the reaction by adding the HPPA substrate.

-

Monitor the formation of maleylacetoacetate (the product of the HGD reaction) by measuring the increase in absorbance at 318 nm over time.

-

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Greenhouse Herbicidal Activity Assay (Post-emergence):

-

Plant Cultivation: Grow target weed species in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).

-

Treatment Solution Preparation: Prepare a solution of the test compound in a suitable solvent and water, including a surfactant.

-

Application: Spray the plants uniformly with the treatment solution at a defined application rate.

-

Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., bleaching, necrosis, growth inhibition) on a scale of 0% (no effect) to 100% (complete kill).

Signaling Pathway

Caption: Mechanism of HPPD-inhibiting pyrazole herbicides.

Fungicidal Applications

While less common than their insecticidal and herbicidal counterparts, derivatives of this compound have also been investigated for fungicidal activity. A related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[13][14] These fungicides disrupt the fungal mitochondrial respiratory chain.

The mechanism of action of SDHI fungicides involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[10] This blockage prevents the oxidation of succinate to fumarate, thereby halting ATP production and leading to fungal cell death.

Quantitative Data for Fungicidal Activity

A study on ethyl-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a derivative, showed weak inhibitory effects on the mycelial growth of Phomopsis viticola.[15] More potent fungicidal activity is generally observed in the broader class of pyrazole carboxamide SDHI fungicides.

Experimental Protocols

In Vitro Antifungal Assay (Mycelial Growth Inhibition):

-

Culture Medium Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA).

-

Compound Incorporation: Incorporate the test compound at various concentrations into the molten PDA before pouring it into petri dishes.

-

Inoculation: Place a mycelial plug from a fresh culture of the target fungus onto the center of the solidified agar in each petri dish.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control (without the test compound). Determine the EC50 value (the concentration that causes 50% inhibition of growth).

Signaling Pathway

Caption: Mechanism of SDHI pyrazole fungicides in the fungal respiratory chain.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]

- 9. researchgate.net [researchgate.net]

- 10. site.caes.uga.edu [site.caes.uga.edu]

- 11. html.rhhz.net [html.rhhz.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 15. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: The Utility of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery

Introduction

5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole ring system is a well-established pharmacophore present in numerous approved drugs, valued for its versatile biological activities.[1][2] The incorporation of a trifluoromethyl (CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3][4] The carboxylic acid moiety provides a convenient synthetic handle for derivatization, most commonly through amide bond formation, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).[5][6] This scaffold serves as a crucial starting material for the synthesis of potent and selective modulators of various biological targets.

Key Applications in Drug Discovery

The this compound scaffold is a cornerstone for developing inhibitors and activators targeting several important protein classes. Its derivatives have shown significant promise in oncology, inflammation, and thrombosis.

-

Kinase Inhibitors: Pyrazole-based structures are frequently employed in the design of kinase inhibitors. Derivatives of this scaffold have been developed as potent covalent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. These inhibitors are designed to target both wild-type and mutated forms of the receptor, addressing the challenge of acquired drug resistance.[7] Similarly, derivatives have been synthesized as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[8]

-

Enzyme Inhibitors: The scaffold is a key component in the development of inhibitors for other enzyme classes. Notably, it has been used to create potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade, leading to the discovery of orally bioavailable anticoagulants.[9] Furthermore, trifluoromethyl-pyrazole-carboxamides have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are primary targets for anti-inflammatory drugs.[6]

-

Metabolic Modulators: In the field of cancer metabolism, derivatives of the related 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide have been identified as potent activators of Pyruvate Kinase M2 (PKM2).[10] PKM2 is a key enzyme in the altered metabolic state of cancer cells, known as the Warburg effect, making its activation a potential therapeutic strategy.[10]

Data Presentation: Biological Activity of Key Derivatives

The following table summarizes quantitative data for representative compounds synthesized using the pyrazole carboxylic acid scaffold. This highlights the scaffold's ability to generate highly potent molecules against diverse targets.

| Target Family | Target | Representative Compound | Biological Activity | Cell Line / Assay Type | Citation(s) |

| Kinase | FGFR1 | Compound 10h | IC50 = 46 nM | Biochemical Assay | [7] |

| FGFR2 | Compound 10h | IC50 = 41 nM | Biochemical Assay | [7] | |

| FGFR3 | Compound 10h | IC50 = 99 nM | Biochemical Assay | [7] | |

| FGFR2 V564F Mutant | Compound 10h | IC50 = 62 nM | Biochemical Assay | [7] | |

| IRAK4 | Compound 1 | IC50 = 110 nM | Biochemical Assay | [8] | |

| Protease | Factor Xa | SN429 (2b) | Ki = 13 pM | Biochemical Assay | [9] |

Experimental Protocols

Protocol 1: General Synthesis of 5-(Trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a standard method for the synthesis of amide derivatives from this compound, which is the most common derivatization strategy for this scaffold. The procedure involves the activation of the carboxylic acid followed by coupling with a desired primary or secondary amine.

Materials:

-

This compound

-

Desired amine (e.g., aniline derivative, alkylamine)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA, TEA)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous MgSO4 or Na2SO4

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Amine Addition: Add the desired amine (1.1 eq) to the solution, followed by the addition of an organic base such as DIPEA (3.0 eq).

-

Coupling Agent Addition: Add the coupling agent, for example, HATU (1.2 eq), to the mixture portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final amide product.

-

Characterization: Confirm the structure and purity of the final compound using 1H-NMR, 13C-NMR, and HRMS.[6]

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general workflow for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as FGFR. Assays are typically performed in a 96- or 384-well plate format and measure the consumption of ATP, which is indicative of kinase activity.

Materials:

-

Recombinant human kinase (e.g., FGFR1)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (containing MgCl2, DTT, and other components as required by the kinase)

-

Kinase activity detection reagent (e.g., Kinase-Glo®, ADP-Glo™)

-

White opaque microplates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a microplate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor).

-

Enzyme Addition: Prepare a solution of the kinase in assay buffer and add it to the wells containing the test compounds. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.

-

Reaction Initiation: Prepare a solution containing the peptide substrate and ATP in the assay buffer. Add this solution to the wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C or room temperature) for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if applicable) and contains luciferase/luciferin, which generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. Convert the raw data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Caption: General workflow for the synthesis of bioactive amides.

Caption: Simplified FGFR signaling pathway and point of inhibition.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 142818-01-7 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Pyrazole-Based Herbicides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of pyrazole-based herbicides, a significant class of agrochemicals. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical synthesis.

Introduction

Pyrazole-based herbicides are a critical tool in modern agriculture for the management of a wide variety of weeds. These compounds typically function by inhibiting key enzymes in the metabolic pathways of susceptible plants, leading to their growth inhibition and eventual death.[1][2][3] Notable examples of pyrazole-based herbicides include Pinoxaden, an acetyl-CoA carboxylase (ACCase) inhibitor, and Pyrasulfotole, a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor.[1][4][5][6] The synthesis of these complex molecules involves multi-step chemical processes that require careful control of reaction conditions to achieve desired yields and purity.[6][7]

Synthetic Protocols and Methodologies